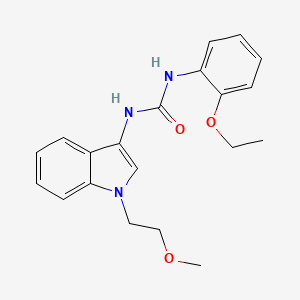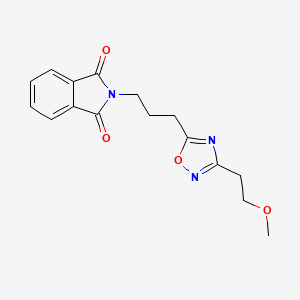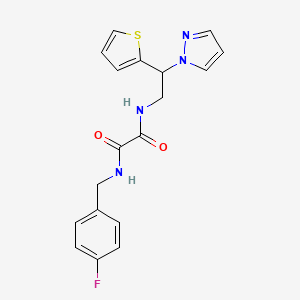
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, also known as PTIO, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PTIO is a nitric oxide scavenger that has been used in various studies to investigate the role of nitric oxide in physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Tumor Activity
Compounds incorporating pyrazolyl and thiophene moieties have been synthesized and evaluated for their anti-tumor activities. A study by Gomha et al. (2016) highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines Gomha, Edrees, & Altalbawy, 2016.
Xanthine Oxidase Inhibitory Activity
Another study developed derivatives for xanthine oxidase inhibitory activity, crucial for managing diseases related to oxidative stress and free radical damage Qi et al., 2015.
Antidepressant Activity
Research into the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has shown potential antidepressant activities, indicating the therapeutic potential of such compounds in mental health treatment Mathew, Suresh, & Anbazhagan, 2014.
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has been investigated for their potential as novel antipsychotic agents, demonstrating unique pharmacological profiles without the typical side effects associated with dopamine receptor interaction Wise et al., 1987.
Antimicrobial Activity
The synthesis of novel fluorine-containing pyrazoles and their evaluation for antimicrobial activity have been a significant area of research, with some compounds showing promising activities against various bacterial strains Gadakh et al., 2010.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-14-6-4-13(5-7-14)11-20-17(24)18(25)21-12-15(16-3-1-10-26-16)23-9-2-8-22-23/h1-10,15H,11-12H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJBQJCDUKUXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

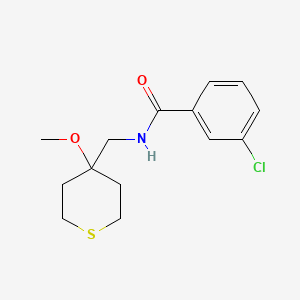
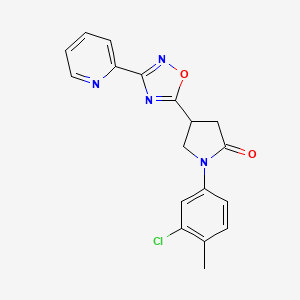


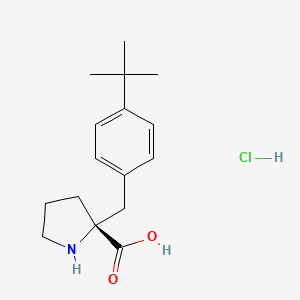
![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
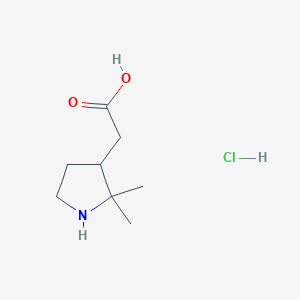
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
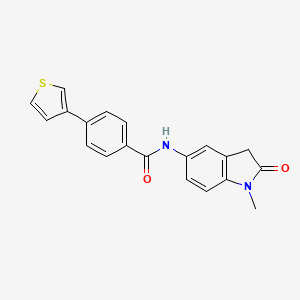
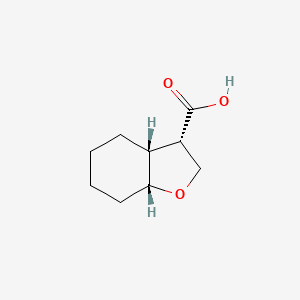
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
